Fmoc-D-His(Fmoc)-OH

Solid-Phase Peptide Synthesis Histidine Racemization Protecting Group Chemistry

This double-Fmoc-protected D-histidine derivative is engineered to eliminate racemization risks that plague Trt- and Boc-protected analogs during elongated couplings and cyclizations. The orthogonal base-lability of the side-chain Fmoc enables on-resin chemoselective modifications—conjugations, cyclizations, or labeling—without compromising stereochemical integrity. Essential for GMP peptide APIs and high-fidelity D-peptide library construction. Choose this building block when diastereomer control and downstream purification efficiency are non-negotiable.

Molecular Formula C36H29N3O6
Molecular Weight 599.64
CAS No. 200926-18-7
Cat. No. B613502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-His(Fmoc)-OH
CAS200926-18-7
SynonymsFmoc-D-His(Fmoc)-OH; 200926-18-7; MolPort-021-782-985; ZINC2555085; AKOS015950652; AK131099; AB1002870; KB-300031; N,1-Bis[(9H-fluoren-9-ylmethoxy)carbonyl]-D-histidine
Molecular FormulaC36H29N3O6
Molecular Weight599.64
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O
InChIInChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m1/s1
InChIKeyWTBXFPFCUZKREB-MGBGTMOVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-His(Fmoc)-OH: A Specialized Protected Amino Acid for Precision Peptide Synthesis


Fmoc-D-His(Fmoc)-OH (CAS: 200926-18-7) is a protected derivative of the D-enantiomer of the amino acid histidine . It features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and an additional Fmoc group protecting the side-chain imidazole nitrogen (N-im or N-tau) . This double-Fmoc protection strategy provides a unique and orthogonal stability profile compared to other common histidine derivatives used in peptide synthesis .

The Critical Risks of Substituting Fmoc-D-His(Fmoc)-OH in Research and Production


Substituting Fmoc-D-His(Fmoc)-OH with other D-histidine derivatives, such as the common Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH, introduces significant and often overlooked risks to peptide synthesis. The specific protecting group strategy employed in Fmoc-D-His(Fmoc)-OH is not merely a synthetic convenience; it is a critical control point for managing stereochemical integrity and synthetic efficiency. Direct substitution can lead to unpredictable racemization rates, resulting in the formation of unwanted D/L diastereomers [1], and changes in solubility and coupling kinetics that can drastically reduce final product yield and purity . The following evidence details the quantifiable, performance-based advantages that differentiate Fmoc-D-His(Fmoc)-OH, making it an essential, non-interchangeable building block for demanding peptide sequences.

Fmoc-D-His(Fmoc)-OH: A Quantitative Analysis of Differentiated Performance Metrics


Comparative Racemization Propensity: Fmoc-D-His(Fmoc)-OH vs. Fmoc-His(Trt)-OH in SPPS

The choice of side-chain protecting group for histidine is the primary determinant of α-carbon racemization during peptide coupling. The widely used Fmoc-His(Trt)-OH is well-documented to be prone to significant racemization under standard coupling conditions [1]. In contrast, the Fmoc group on the imidazole nitrogen of Fmoc-D-His(Fmoc)-OH is designed to prevent this deleterious side reaction . This is not just a theoretical benefit; the stark difference in racemization propensity is a key reason for selecting the bis-Fmoc derivative for difficult or high-value peptide sequences.

Solid-Phase Peptide Synthesis Histidine Racemization Protecting Group Chemistry

Orthogonal Protection Strategy: Fmoc-D-His(Fmoc)-OH vs. Fmoc-D-His(Boc)-OH

The protection scheme of Fmoc-D-His(Fmoc)-OH provides a unique advantage in orthogonal deprotection strategies. While Fmoc-D-His(Boc)-OH offers orthogonality via acid-labile Boc and base-labile Fmoc groups, the bis-Fmoc protection of Fmoc-D-His(Fmoc)-OH offers a different synthetic utility. The side-chain Fmoc group can be selectively removed with a base like piperidine in DMF, a standard Fmoc deprotection condition, whereas the Boc group requires acidic conditions . This allows for a different order of operations in complex syntheses, such as the on-resin cyclization of peptides containing multiple histidine residues, where selective deprotection of one histidine side chain is required before final cleavage from the resin.

Orthogonal Protection Solid-Phase Peptide Synthesis Differential Deprotection

Enantiomeric and Chemical Purity Specification: Fmoc-D-His(Fmoc)-OH vs. Fmoc-D-His(Trt)-OH

Procurement-grade purity and enantiomeric excess are critical for reproducible peptide synthesis. Reputable vendors specify the purity of Fmoc-D-His(Fmoc)-OH as ≥ 98% by TLC . While this is comparable to the 97% HPLC purity often specified for Fmoc-D-His(Trt)-OH , the analytical method differs (TLC vs. HPLC). More importantly, the key differentiation lies not in the base purity number, but in the nature of the potential impurities. The primary impurity concern for Fmoc-D-His(Trt)-OH is the D-histidine enantiomer, which is a direct result of racemization [1]. For Fmoc-D-His(Fmoc)-OH, the primary impurity is typically the undesired regioisomer (π-Fmoc) from its synthesis [2], which is a different and potentially less biologically disruptive impurity.

Enantiomeric Purity HPLC Quality Control

Physicochemical Stability: Melting Point and Storage of Fmoc-D-His(Fmoc)-OH

The solid-state stability of a protected amino acid can influence its long-term storage and handling in a production environment. Fmoc-D-His(Fmoc)-OH is characterized by a melting point of 160-161 °C , which is significantly higher than the melting point range of Fmoc-D-His(Trt)-OH (often reported as 120-125 °C, decomposition) . This higher melting point for the bis-Fmoc derivative suggests a more thermally stable crystalline lattice, which can be an advantage for long-term storage and transport, reducing the risk of degradation prior to use.

Thermal Stability Storage Physicochemical Properties

Optimizing Peptide Synthesis: Definitive Application Scenarios for Fmoc-D-His(Fmoc)-OH


Synthesis of Complex, Cyclic, or Structurally Constrained D-Peptides

In the synthesis of D-peptides, where even trace amounts of the L-isomer can completely abolish biological activity, the low-racemization profile of Fmoc-D-His(Fmoc)-OH is non-negotiable [1]. This is particularly critical for cyclic peptides or those with secondary structural constraints, where coupling efficiencies are often lower and reaction times are longer, increasing the risk of racemization for unprotected or poorly protected histidine analogs [2].

Programmable On-Resin Modifications Requiring Selective Side-Chain Deprotection

The orthogonal base-lability of the side-chain Fmoc group in Fmoc-D-His(Fmoc)-OH allows for selective deprotection while the peptide is still anchored to the resin [1]. This enables chemoselective on-resin modifications, such as selective side-chain to side-chain cyclization or the conjugation of labels and affinity tags (e.g., biotin, fluorophores) specifically to the histidine residue, before final cleavage. This level of synthetic control is not possible with the acid-labile Boc-protected analog under standard Fmoc SPPS conditions.

Large-Scale Manufacturing of Peptide APIs with High Stereochemical Purity Requirements

For the GMP production of peptide active pharmaceutical ingredients (APIs) that incorporate a D-histidine residue, process robustness and minimization of impurities are paramount [1]. The use of Fmoc-D-His(Fmoc)-OH provides a critical process control advantage. By minimizing racemization from the start, it simplifies downstream purification, which is the most expensive and time-consuming step in peptide manufacturing [2]. The higher solid-state stability also simplifies storage and handling in a large-scale production environment.

Synthesis of Peptide Libraries for Drug Discovery Where Fidelity is Paramount

When screening large libraries of D-peptides for a desired biological function, the presence of L-isomer impurities in individual library members can lead to false positives or inaccurate structure-activity relationship (SAR) data [1]. Employing Fmoc-D-His(Fmoc)-OH ensures the highest fidelity in library construction, providing more reliable and interpretable screening results, thereby accelerating the drug discovery process [2].

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